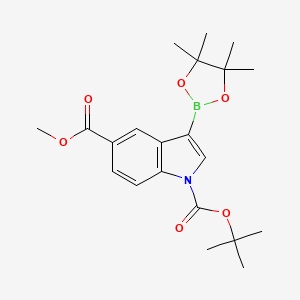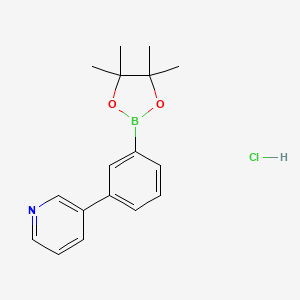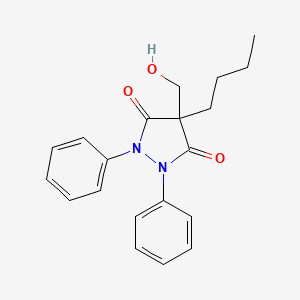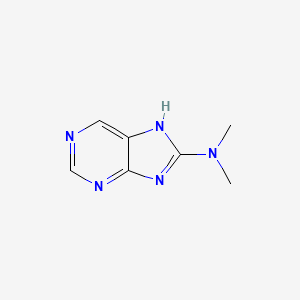
9H-Purin-8-amine, N,N-dimethyl-
Descripción general
Descripción
9H-Purin-8-amine, N,N-dimethyl-: is a chemical compound with the molecular formula C7H9N5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-8-amine, N,N-dimethyl- typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may include additional steps such as distillation and filtration to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Purin-8-amine, N,N-dimethyl- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce purine amines. Substitution reactions can result in a wide range of substituted purine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Purin-8-amine, N,N-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in cellular processes. It has been investigated for its ability to inhibit certain enzymes, making it a valuable tool in enzymology studies .
Medicine: In medicine, 9H-Purin-8-amine, N,N-dimethyl- has shown promise as an anticancer agent. It has been found to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. This makes it a potential candidate for the development of new chemotherapeutic drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and other high-value products .
Mecanismo De Acción
The mechanism of action of 9H-Purin-8-amine, N,N-dimethyl- involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of certain enzymes, such as serine/threonine protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division and proliferation, leading to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
6-Dimethylaminopurine: Another purine derivative with similar inhibitory effects on protein kinases.
6-Chloropurine: A precursor in the synthesis of various purine derivatives, including 9H-Purin-8-amine, N,N-dimethyl-.
N,N-Dimethyladenine: A compound with structural similarities and comparable biological activities.
Uniqueness: What sets 9H-Purin-8-amine, N,N-dimethyl- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential as an anticancer agent highlight its significance in scientific research and pharmaceutical development .
Propiedades
IUPAC Name |
N,N-dimethyl-7H-purin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-10-5-3-8-4-9-6(5)11-7/h3-4H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBOWJFJNZYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=NC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879118 | |
| Record name | 1H-Purin-8-amine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-23-2 | |
| Record name | NSC27614 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-8-amine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)
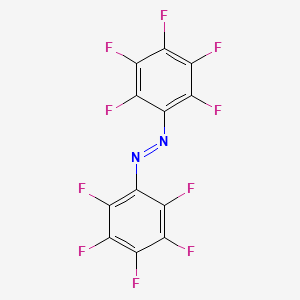
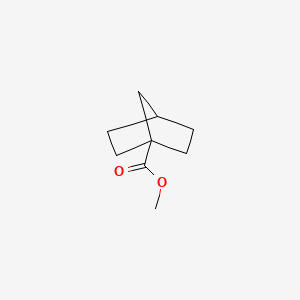
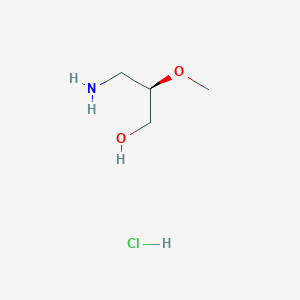
![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)
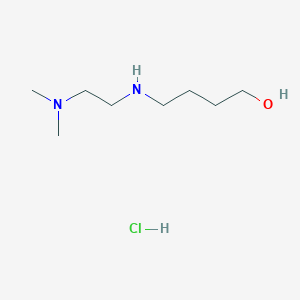
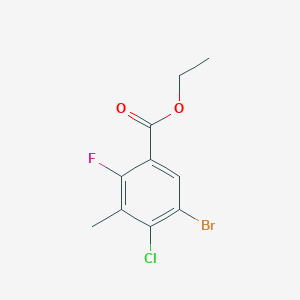
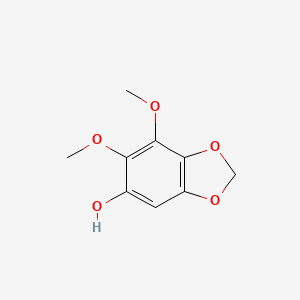
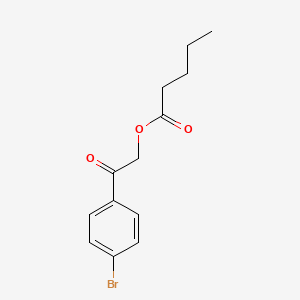
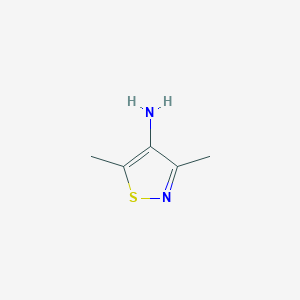
![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)
